molecular formula C19H21ClN2O3S B12189904 1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B12189904
M. Wt: 392.9 g/mol
InChI Key: COHWTMLIVRCYHE-UHFFFAOYSA-N
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Description

1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzodiazole ring substituted with butoxy, chlorobenzenesulfonyl, and dimethyl groups. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole ring and subsequent substitution reactions. The general synthetic route may include:

    Formation of Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Substitution Reactions: The benzodiazole ring is then subjected to substitution reactions to introduce the butoxy, chlorobenzenesulfonyl, and dimethyl groups. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of advanced catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to disease processes.

Comparison with Similar Compounds

1-(3-butoxy-4-chlorobenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    1-(3-butoxy-4-chlorobenzenesulfonyl)pyrrolidine: Similar structure but different ring system.

    1-(3-butoxy-4-chlorobenzenesulfonyl)-3,5-dimethylpiperidine: Similar substituents but different core structure.

    1-(3-butoxy-4-chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine: Similar substituents with additional diphenylmethyl group.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

1-(3-butoxy-4-chlorophenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C19H21ClN2O3S/c1-4-5-8-25-19-11-15(6-7-16(19)20)26(23,24)22-12-21-17-9-13(2)14(3)10-18(17)22/h6-7,9-12H,4-5,8H2,1-3H3

InChI Key

COHWTMLIVRCYHE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)Cl

Origin of Product

United States

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